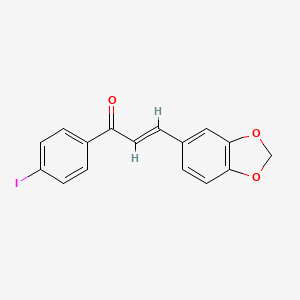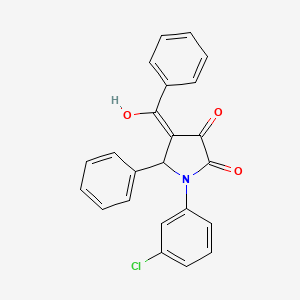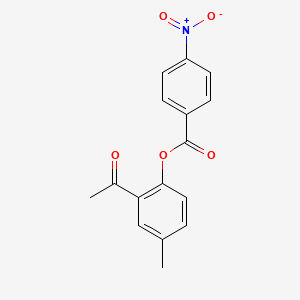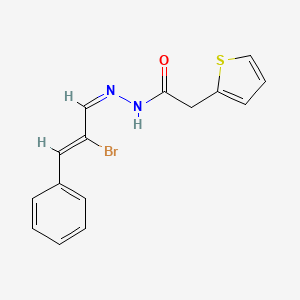
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one
描述
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one, also known as IBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IBP is a yellowish powder with a molecular weight of 416.09 g/mol and a melting point of 220-222°C.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one may exert its anticancer activity through a similar mechanism. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that promotes cell survival and inflammation. Inhibition of NF-κB has been suggested as a potential therapeutic strategy for cancer and other diseases.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis, and it has been proposed as a potential chemotherapeutic agent. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has also been shown to inhibit the growth of fungi and viruses, and it may have potential applications as an antifungal and antiviral agent. In animal studies, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to have low toxicity and good bioavailability, and it may have potential as a therapeutic agent for various diseases.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, and it is commercially available from several chemical suppliers. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has also been shown to have good stability and solubility in various solvents, which makes it suitable for use in biological assays. However, one limitation is that 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood. Another limitation is that 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one may have off-target effects on other enzymes and signaling pathways, which could complicate its use as a therapeutic agent.
未来方向
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one. One direction is to further investigate its anticancer activity and its mechanism of action in cancer cells. Another direction is to study its potential applications as an antifungal and antiviral agent. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one may also have potential applications in other fields such as materials science and catalysis. Finally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one in vivo, and to evaluate its safety and efficacy in animal models and clinical trials.
科学研究应用
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been investigated for its potential applications in several fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been studied for its anticancer, antifungal, and antiviral activities. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential lead compound for the development of new anticancer drugs. In organic synthesis, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been used as a building block for the synthesis of various biologically active molecules. In materials science, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been used as a starting material for the preparation of functional materials such as fluorescent dyes and metal complexes.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2/b7-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMDBCUVYFAAET-LREOWRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3904518.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904530.png)

![3-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904539.png)

![4-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904551.png)

![1-(2,5-difluorophenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3904566.png)
![methyl 4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B3904567.png)
![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904575.png)
![(2,6-dichloro-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3904601.png)
![N-(2-(2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B3904602.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904609.png)